![molecular formula C16H18BrN3O3 B2746222 ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865614-92-2](/img/structure/B2746222.png)
ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BRD4 inhibitor and is used in various laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate and related compounds have been synthesized and characterized through various methods, including IR, NMR, mass spectral data, and elemental analysis. These compounds serve as significant intermediates in organic synthesis, providing a pathway to explore diverse chemical properties and reactions (Idhayadhulla, Surendra Kumar, & Nasser, 2010).
Applications in Cyclisation and Heterocycle Synthesis
Research has demonstrated the use of related bromophenyl compounds as building blocks in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. Such processes highlight the potential of these compounds in creating complex molecular structures, which are critical in the development of pharmaceuticals and materials science (Allin et al., 2005).
Non-Linear Optical (NLO) Materials
Some studies have focused on the optical properties of similar ethyl pyrrole derivatives, indicating their potential use as non-linear optical (NLO) materials. The first hyperpolarizability of these compounds suggests their suitability for applications in optical devices and materials, an area of significant interest for the development of advanced technologies (Singh, Rawat, & Sahu, 2014).
Drug Resistance and Antitumor Activity
There's ongoing research into the medicinal applications of ethyl pyrrole derivatives, particularly in overcoming drug resistance in cancer cells. Although not directly related to the specified compound, similar structures have shown promise in mitigating drug resistance and synergizing with cancer therapies, thereby highlighting the potential of pyrrole derivatives in medicinal chemistry (Das et al., 2009).
Mechanism of Action
Target of Action
The primary target of CCG-143397 is the RPEL proteins . These proteins are involved in the Rho signaling pathway , which plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-143397 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition occurs downstream of Rho, as CCG-143397 blocks SRE.L-driven transcription stimulated by various Rho proteins . The compound’s ability to block transcription activated by MRTF-A suggests a mechanism targeting MRTF/SRF-dependent transcriptional activation .
Biochemical Pathways
CCG-143397 affects the Rho/serum response factor (SRF) pathway . This pathway is involved in the regulation of gene expression in response to various extracellular signals. By inhibiting this pathway, CCG-143397 can disrupt the transcriptional responses of the Rho pathway in cells .
Result of Action
CCG-143397 has shown promising results in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations, while being less active on related lines that express lower levels of Rho . Furthermore, CCG-143397 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-23-15(21)13-9(2)14(18-10(13)3)20-16(22)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZARNXTMBRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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